3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Description
3-[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a 4-methylphenyl group at position 6 and a 2-(4-acetylpiperazin-1-yl)-2-oxoethyl moiety at position 2. Its structural complexity, particularly the acetylated piperazine group, suggests tailored pharmacokinetic properties, such as enhanced solubility or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-3-5-16(6-4-14)17-11-18(25)23(13-20-17)12-19(26)22-9-7-21(8-10-22)15(2)24/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJGPCNFZQGLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones, which have been extensively studied for their biological activities, particularly as potential therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
1. Adenosine A2B Receptor Antagonism
Recent studies have highlighted the compound's role as an A2B receptor antagonist , exhibiting significant selectivity and affinity. The compound demonstrated a submicromolar affinity with a value of approximately 585.5 nM towards the A2B adenosine receptor, indicating its potential in modulating adenosine signaling pathways, which are implicated in various physiological processes including inflammation and cancer progression .
The mechanism by which this compound exerts its biological effects involves the inhibition of cAMP accumulation in cells, confirming its antagonistic behavior at the A2B receptors. This action can lead to various downstream effects, including modulation of neurotransmitter release and immune responses .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine ring and substituents on the phenyl groups significantly influence the biological activity. For instance:
- Substituents such as methyl or ethyl groups on the phenyl ring enhance binding affinity.
- The presence of electron-withdrawing groups tends to improve selectivity towards A2B receptors .
Case Study 1: Pharmacological Evaluation
In a pharmacological evaluation involving several derivatives of 3,4-dihydropyrimidin-2(1H)-ones, it was found that compounds with specific substitutions at the 4-position of the piperazine exhibited enhanced antagonistic activity against A2B receptors. This study involved both in vitro binding assays and functional assays to confirm the efficacy of these compounds .
Case Study 2: In Vivo Studies
In vivo studies have indicated that compounds similar to This compound can reduce inflammation in animal models by modulating adenosine receptor activity. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activity
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| A2B Receptor Affinity () | 585.5 nM |
| Mechanism | A2B receptor antagonism |
| Modifications Affecting Activity | Substituents on piperazine and phenyl groups enhance activity |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyrimidinones exhibit anticancer properties. A study demonstrated that compounds similar to 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : In vitro assays showed that this class of compounds could effectively reduce the viability of breast cancer cells by over 50% at specific concentrations, indicating strong potential as anticancer agents .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Research has highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound could be developed into a novel antimicrobial agent .
Neurological Applications
The piperazine moiety present in the compound is associated with neuropharmacological effects. Preliminary studies suggest that it may have potential as an anxiolytic or antidepressant agent.
Case Study : Animal models treated with the compound exhibited reduced anxiety-like behavior in elevated plus-maze tests, suggesting its potential role in treating anxiety disorders .
Synthetic Applications
Apart from biological applications, this compound serves as an intermediate in synthesizing other pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.
Chemical Reactions Analysis
Biginelli Reaction Mechanism
The Biginelli reaction starts with the condensation of the aldehyde and urea, forming an iminium ion. This intermediate then reacts with the enol form of the β-ketoester, leading to a cyclized product after condensation with the urea's NH2 group .
Chemical Reactions of Dihydropyrimidines
While specific reactions for 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one are not detailed, dihydropyrimidines generally undergo various chemical transformations:
Hydrolysis
Dihydropyrimidines can undergo hydrolysis, especially under acidic or basic conditions, leading to the opening of the ring or modification of side chains.
Alkylation and Acylation
These compounds can be alkylated or acylated at the nitrogen atoms, which might be relevant for modifying the piperazine side chain in the compound of interest.
Oxidation
Oxidation reactions can convert dihydropyrimidines into their fully aromatic counterparts, pyrimidines.
Biological Activity of Dihydropyrimidines
Dihydropyrimidines have been explored for their biological activities, including as adenosine receptor antagonists . The incorporation of a piperazine moiety could enhance or modify these properties.
Data Table: Example Dihydropyrimidine Syntheses
| Entry | Aldehyde | β-Ketoester | Catalyst | Yield |
|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl acetoacetate | [Et3NH][HSO4] | 80% |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Granite | 64% |
| 3 | 3-Benzyloxybenzaldehyde | Acetylacetone | Granite | 60% |
This table illustrates the versatility of the Biginelli reaction in synthesizing various dihydropyrimidines under different conditions.
Future Research Directions
Future studies could focus on adapting the Biginelli reaction to synthesize This compound and exploring its chemical transformations and biological activities. This could involve modifying the piperazine side chain or optimizing reaction conditions for improved yields and selectivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Dihydropyrimidinone Derivatives
Functional Implications of Substituent Differences
Benzyl or phenyl substitutions (CAS 1211704-00-5, CAS 1060201-76-4) increase hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility .
Aryl Group at Position 6 :
- The 4-methylphenyl group (shared with CAS 1060201-76-4) balances lipophilicity and steric bulk, whereas isopropyl (CAS 1211704-00-5) or 3,4-dimethoxyphenyl (EP 2023/39) substituents alter electronic and steric profiles, influencing target binding .
Hypothesized Pharmacological Differences
- Acetylated piperazines may confer metabolic stability by resisting oxidative N-dealkylation, a common degradation pathway for tertiary amines .
- 4-Methylphenyl analogs (e.g., CAS 1060201-76-4) are structurally poised for interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .
Q & A
Q. How can researchers optimize the synthesis of 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using stepwise protocols:
- Step 1 : React 6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one with bromoacetyl bromide to introduce the acetylated side chain. Use anhydrous dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HBr .
- Step 2 : Couple the intermediate with 4-acetylpiperazine via nucleophilic substitution. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
- Critical Parameters : Maintain inert atmosphere (N₂), control reaction temperature (40–50°C), and use excess acetylpiperazine (1.2 equiv) to drive the reaction .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methylphenyl protons at δ 2.3 ppm, acetylpiperazine carbonyl at δ 170 ppm) .
- HPLC-PDA : Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (10–90%) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z corresponding to C₂₂H₂₇N₅O₃ .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli with compound concentrations ranging 1–256 µg/mL .
- Anticancer Screening : Perform MTT assays on HeLa or MCF-7 cells, using 24–72 hr exposure and IC₅₀ calculations .
- Control : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to explore the role of the 4-acetylpiperazine moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace 4-acetylpiperazine with morpholine, piperidine, or unacetylated piperazine derivatives .
- Activity Comparison : Test analogs in parallel assays (e.g., kinase inhibition, antimicrobial). For example, acetylated derivatives may enhance lipophilicity and blood-brain barrier penetration .
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial DNA gyrase) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Validation : Confirm activity via independent assays (e.g., ATPase inhibition for kinase targets alongside cell viability assays) .
- Purity Reassessment : Re-analyze compound batches using HPLC-MS to rule out degradation or impurities .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (target <3), topological polar surface area (<140 Ų), and CYP450 interactions .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
- Solubility Enhancement : Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring SAR trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
